

Assessing Off-Target Effects of 2-Ethynyl-3-methylpyridine Derivatives: A Comparative Guide

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Compound of Interest

Compound Name: **2-Ethynyl-3-methylpyridine**

Cat. No.: **B1282358**

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For Researchers, Scientists, and Drug Development Professionals

The development of targeted therapies, particularly kinase inhibitors, has revolutionized the treatment of various diseases, notably cancer. The pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved kinase inhibitors.^[1] **2-Ethynyl-3-methylpyridine** derivatives represent a class of compounds with potential as kinase inhibitors. However, a critical aspect of drug development is the assessment of off-target effects, which can lead to unforeseen toxicities or provide opportunities for drug repurposing. This guide provides a comparative framework for assessing the off-target effects of hypothetical **2-ethynyl-3-methylpyridine** derivatives by drawing parallels with well-characterized pyridine-based kinase inhibitors, imatinib and lapatinib.

Data Presentation: Comparative Off-Target Profiles

To illustrate the potential off-target landscape of a novel **2-ethynyl-3-methylpyridine** derivative, we present the known on-target and off-target activities of imatinib and lapatinib. This data, presented in inhibitory concentration (IC₅₀) and dissociation constant (K_d) values, highlights the importance of comprehensive profiling.

Table 1: Comparative Kinase Inhibition Profile of Imatinib

Target Kinase	Type	IC50 (nM)	Kd (nM)	Associated Signaling Pathway
ABL1	On-Target	600[2]	9.9 (non-phosphorylated), 189 (phosphorylated)[3]	Cell cycle regulation, proliferation
KIT	On-Target	100[2]	-	Proliferation, survival, differentiation
PDGFRA	On-Target	100[2]	-	Cell growth, proliferation, migration
PDGFRB	On-Target	-	-	Cell growth, proliferation, migration
DDR1	Off-Target	-	-	Cell adhesion, migration
SRC family	Off-Target	-	-	Cell growth, survival, migration
NQO2	Off-Target	-	-	Cellular metabolism, detoxification

Note: IC50 and Kd values can vary depending on the assay conditions.

Table 2: Comparative Kinase Inhibition Profile of Lapatinib

Target Kinase	Type	IC50 (nM)	Kd (nM)	Associated Signaling Pathway
EGFR (ERBB1)	On-Target	10.8[4]	3[4]	Cell proliferation, survival
HER2 (ERBB2)	On-Target	9.3[4]	13[4]	Cell proliferation, survival
ERBB4	Off-Target	367[2]	-	Cell differentiation, migration
SRC	Off-Target	3500[2]	-	Cell growth, survival, migration
JNK	Off-Target	-	-	Apoptosis, inflammation
c-Jun	Off-Target	-	-	Gene transcription, cell proliferation

Note: IC50 and Kd values can vary depending on the assay conditions.

Experimental Protocols for Off-Target Profiling

A multi-pronged approach employing various experimental techniques is crucial for a thorough assessment of off-target effects. Below are detailed methodologies for three widely used assays.

KINOMEscan®: Competition Binding Assay

KINOMEscan® is a high-throughput method that quantitatively measures the binding of a test compound to a large panel of kinases. The assay is based on a competitive binding principle where the test compound competes with an immobilized, active-site directed ligand for binding to the kinase.[4][5][6][7]

Protocol:

- Kinase-tagged Phage Preparation: A panel of human kinases are expressed as fusions with a DNA tag.
- Ligand Immobilization: A proprietary, broadly active kinase inhibitor is immobilized on a solid support (e.g., beads).
- Competition Assay: The test compound (e.g., a **2-ethynyl-3-methylpyridine** derivative) is incubated with the kinase-tagged phage and the immobilized ligand.
- Quantification: After reaching equilibrium, the amount of kinase-tagged phage bound to the solid support is quantified using quantitative PCR (qPCR) of the DNA tag. A lower amount of bound phage indicates stronger binding of the test compound to the kinase.
- Data Analysis: Results are typically expressed as a percentage of a DMSO control. A lower percentage indicates a stronger interaction. Dissociation constants (Kd) can be calculated from dose-response curves.[\[1\]](#)

Cellular Thermal Shift Assay (CETSA®)

CETSA® is a biophysical method that assesses target engagement in a cellular environment. It is based on the principle that ligand binding stabilizes a protein, leading to an increase in its thermal stability.[\[8\]](#)[\[9\]](#)[\[10\]](#)

Protocol:

- Cell Treatment: Treat intact cells or cell lysates with the test compound or a vehicle control (e.g., DMSO).
- Heat Challenge: Heat the treated samples across a range of temperatures. Unbound proteins will denature and aggregate at their characteristic melting temperature (Tm), while ligand-bound proteins will remain soluble at higher temperatures.
- Cell Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the aggregated proteins, typically by centrifugation.

- Protein Detection: Quantify the amount of the target protein remaining in the soluble fraction using methods like Western blotting or mass spectrometry.
- Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement. Isothermal dose-response curves can also be generated by heating at a fixed temperature with varying compound concentrations.

KiNativ™: In Situ Kinase Profiling

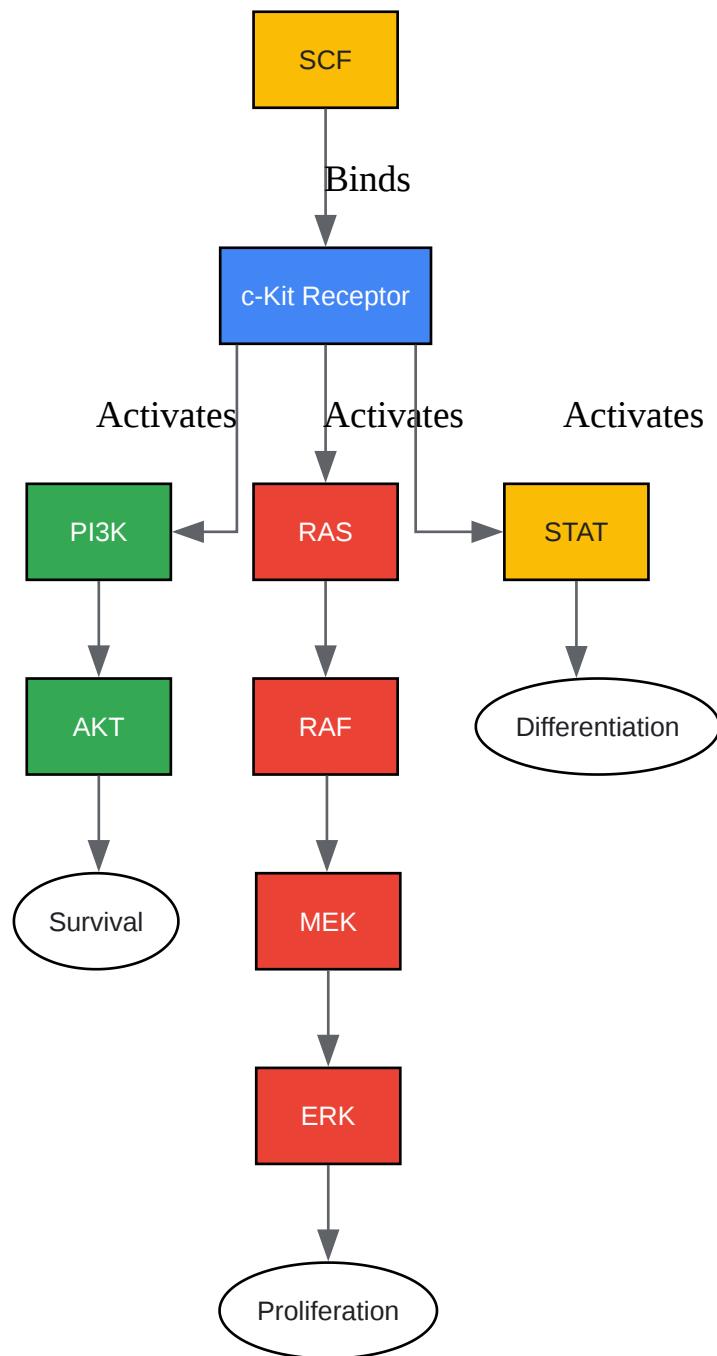
KiNativ™ is a chemical proteomics platform that measures the activity of kinases in their native cellular environment. It utilizes ATP- or ADP-biotin probes that covalently label the active site of kinases.[\[11\]](#)[\[12\]](#)[\[13\]](#)[\[14\]](#)

Protocol:

- Cell Lysate Preparation: Prepare cell lysates that maintain the native state of the kinases.
- Inhibitor Incubation: Incubate the cell lysate with the test compound at various concentrations.
- Probe Labeling: Add a biotinylated acyl phosphate of ATP or ADP probe to the lysate. The probe will covalently label the active site lysine of kinases that are not occupied by the inhibitor.
- Protein Digestion: Digest the proteins in the lysate into peptides using trypsin.
- Enrichment of Labeled Peptides: Isolate the biotinylated peptides using streptavidin affinity chromatography.
- Mass Spectrometry Analysis: Identify and quantify the labeled peptides using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
- Data Analysis: A decrease in the abundance of a specific kinase peptide in the presence of the inhibitor indicates that the inhibitor is binding to and inhibiting that kinase. IC₅₀ values can be determined from dose-response experiments.

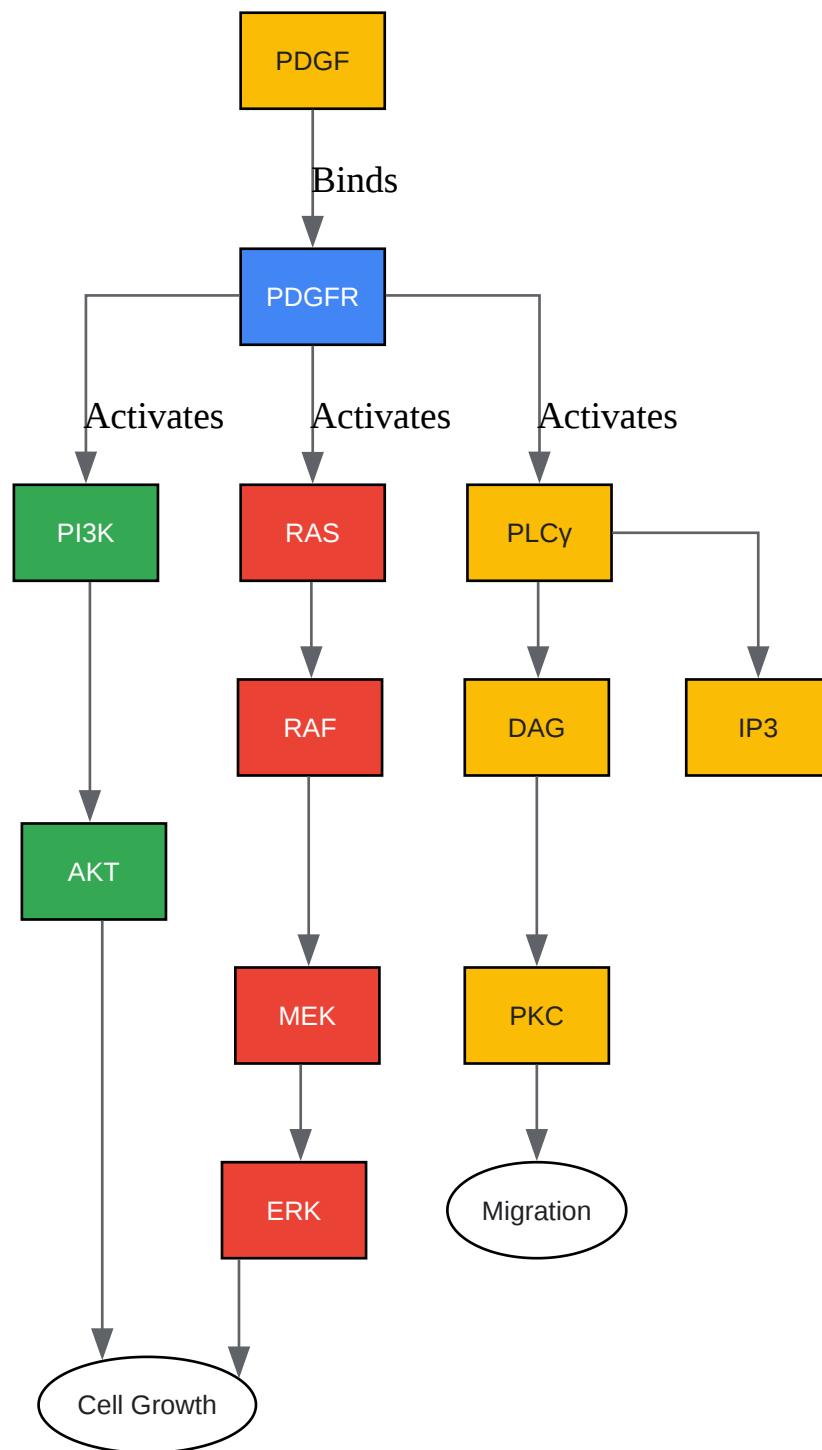
Visualization of Affected Signaling Pathways

Understanding the signaling pathways affected by off-target kinase inhibition is crucial for predicting potential physiological consequences. Below are diagrams of pathways known to be affected by the off-target activities of imatinib and lapatinib, which could be relevant for **2-ethynyl-3-methylpyridine** derivatives.

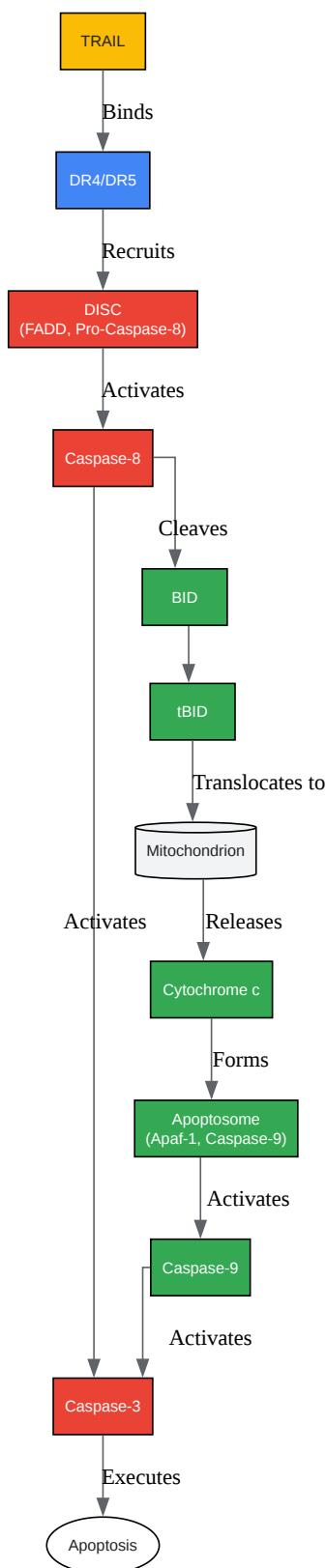


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Caption: c-Kit Signaling Pathway.

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Caption: PDGFR Signaling Pathway.



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Caption: TRAIL-Induced Apoptosis Pathway.

Conclusion

A thorough evaluation of off-target effects is a cornerstone of modern drug discovery and development. For novel compounds like **2-ethynyl-3-methylpyridine** derivatives, a systematic approach leveraging established methodologies is essential. By comparing their off-target profiles to well-characterized drugs such as imatinib and lapatinib, and by employing a suite of biochemical and cellular assays, researchers can gain a comprehensive understanding of their selectivity. This knowledge is critical for predicting potential toxicities, identifying opportunities for therapeutic expansion, and ultimately developing safer and more effective medicines.

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